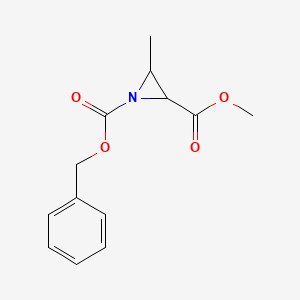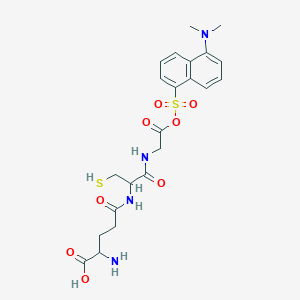
Dansylglutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansylglutathione is a compound formed by the conjugation of glutathione with dansyl chloride. Glutathione is a tripeptide composed of glutamic acid, cysteine, and glycine, and it plays a crucial role in cellular processes such as detoxification, antioxidant defense, and regulation of cellular proliferation. Dansyl chloride is a fluorescent dye that reacts with primary and secondary amines. The resulting this compound is used extensively in biochemical research due to its fluorescent properties, which allow for the detection and quantification of various biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dansylglutathione involves the reaction of oxidized glutathione (glutathione disulfide) with dansyl chloride. The reaction typically occurs in an alkaline medium, such as a sodium carbonate buffer, at room temperature. The reaction proceeds as follows:
Oxidized Glutathione (glutathione disulfide) Reaction: Oxidized glutathione reacts with dansyl chloride to form dansylated glutathione disulfide.
Reduction: The disulfide bond in the dansylated glutathione disulfide is reduced to yield this compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of large-scale reactors and purification systems to ensure the high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dansylglutathione undergoes various chemical reactions, including:
Oxidation-Reduction: The compound can participate in redox reactions due to the presence of the thiol group in glutathione.
Substitution: The dansyl group can be substituted under specific conditions, allowing for the modification of the compound for various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce the disulfide bonds.
Substitution: Substitution reactions often involve nucleophiles that can react with the dansyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized glutathione derivatives, while substitution reactions can yield various modified this compound compounds.
Wissenschaftliche Forschungsanwendungen
Dansylglutathione has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study various chemical reactions and interactions.
Biology: Employed in the detection and quantification of reactive metabolites and other biochemical compounds.
Medicine: Utilized in drug metabolism studies to identify and quantify reactive metabolites.
Industry: Applied in the development of fluorescent sensors and other analytical tools.
Wirkmechanismus
The mechanism of action of dansylglutathione involves its ability to act as a fluorescent probe. The dansyl group emits fluorescence upon excitation, allowing for the detection and quantification of the compound in various biochemical assays. The glutathione moiety can interact with various cellular targets, including enzymes and reactive metabolites, facilitating the study of biochemical pathways and reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione: A tripeptide with similar antioxidant and detoxification properties but lacks the fluorescent properties of dansylglutathione.
Dansylated Amino Acids: Compounds where individual amino acids are conjugated with dansyl chloride, used for similar fluorescent applications but with different biochemical properties.
Uniqueness
This compound is unique due to its combination of the antioxidant and detoxification properties of glutathione with the fluorescent properties of the dansyl group. This dual functionality makes it a valuable tool in various scientific research applications, allowing for the simultaneous study of biochemical reactions and the detection of reactive metabolites.
Eigenschaften
Molekularformel |
C22H28N4O8S2 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
2-amino-5-[[1-[[2-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxy-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H28N4O8S2/c1-26(2)17-7-3-6-14-13(17)5-4-8-18(14)36(32,33)34-20(28)11-24-21(29)16(12-35)25-19(27)10-9-15(23)22(30)31/h3-8,15-16,35H,9-12,23H2,1-2H3,(H,24,29)(H,25,27)(H,30,31) |
InChI-Schlüssel |
HXDKZANWQRQGES-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


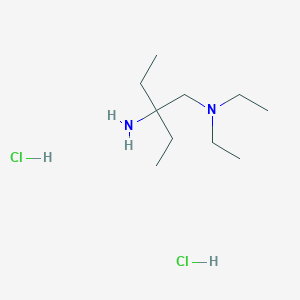
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)
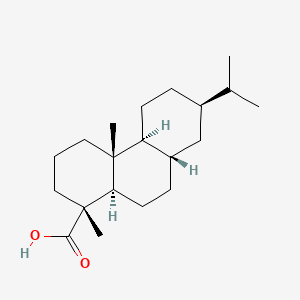
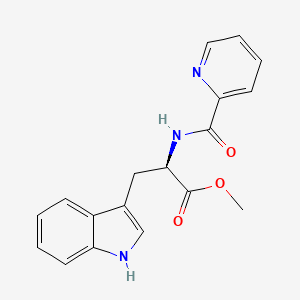

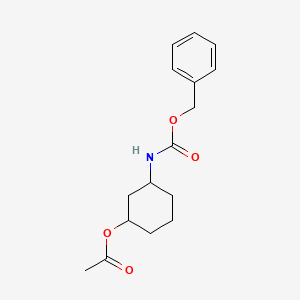
![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
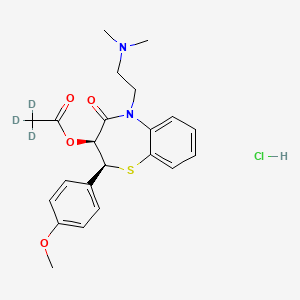
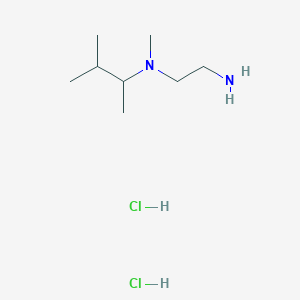

![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
